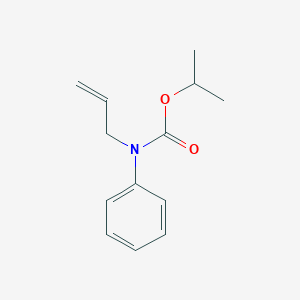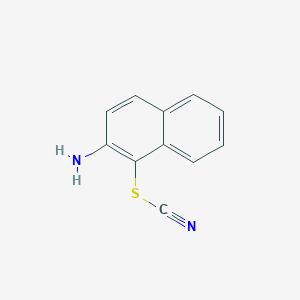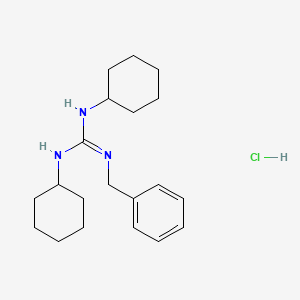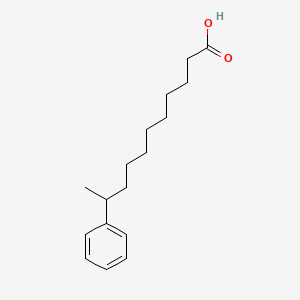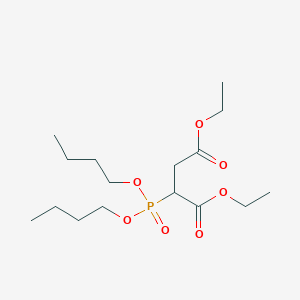
Diethyl 2-dibutoxyphosphorylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-dibutoxyphosphorylbutanedioate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a phosphoryl group bonded to two butoxy groups and a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-dibutoxyphosphorylbutanedioate typically involves the reaction of diethyl phosphite with butyl alcohol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with butanedioic acid or its derivatives under controlled conditions to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-dibutoxyphosphorylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or phosphine.
Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-dibutoxyphosphorylbutanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for investigating biochemical pathways involving phosphoryl transfer.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-dibutoxyphosphorylbutanedioate involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-oxobutylphosphonate: Similar in structure but with an oxo group instead of butoxy groups.
Diethyl 2-oxopropylphosphonate: Contains a propyl group instead of butyl groups.
Diethyl phenylphosphonate: Features a phenyl group instead of butyl groups.
Uniqueness
Diethyl 2-dibutoxyphosphorylbutanedioate is unique due to its specific combination of butoxy groups and butanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and materials science, where other similar compounds may not be as effective.
Properties
CAS No. |
4762-67-8 |
|---|---|
Molecular Formula |
C16H31O7P |
Molecular Weight |
366.39 g/mol |
IUPAC Name |
diethyl 2-dibutoxyphosphorylbutanedioate |
InChI |
InChI=1S/C16H31O7P/c1-5-9-11-22-24(19,23-12-10-6-2)14(16(18)21-8-4)13-15(17)20-7-3/h14H,5-13H2,1-4H3 |
InChI Key |
QBEFPXQICQAOSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(CC(=O)OCC)C(=O)OCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


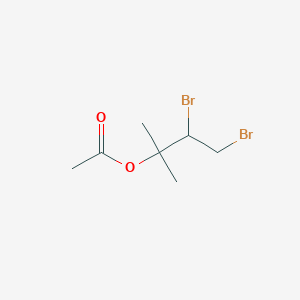
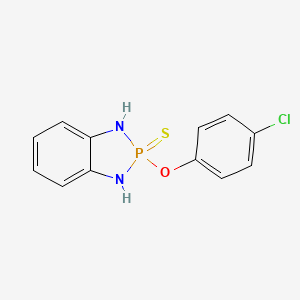
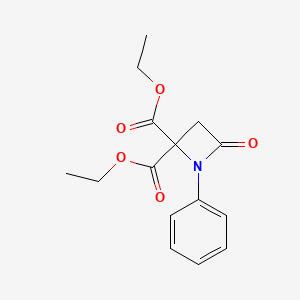
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
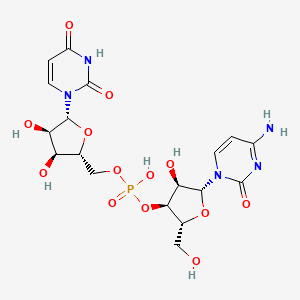
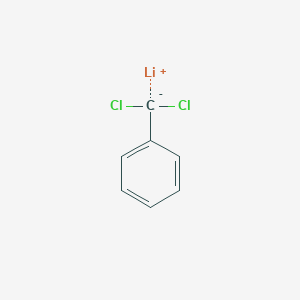

![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
